(4Z)-4-{[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-phenyl-4,5-dihydro-1,3-oxazol-5-one
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Overview
Description
(4Z)-4-{[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-phenyl-4,5-dihydro-1,3-oxazol-5-one is a synthetic organic compound that belongs to the class of oxazolone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a benzyloxy and methoxy substitution on the phenyl ring, contributes to its distinct chemical and biological properties.
Preparation Methods
The synthesis of (4Z)-4-{[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-phenyl-4,5-dihydro-1,3-oxazol-5-one typically involves a multi-step reaction sequence. One common synthetic route includes the following steps:
Formation of the oxazolone ring: This can be achieved by reacting an appropriate amino acid derivative with a phenyl isocyanate under controlled conditions.
Introduction of the benzyloxy and methoxy groups: This step involves the selective substitution of the phenyl ring with benzyloxy and methoxy groups using suitable reagents and catalysts.
Final condensation reaction: The final step involves the condensation of the substituted phenyl ring with the oxazolone ring to form the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced catalytic systems and purification techniques.
Chemical Reactions Analysis
(4Z)-4-{[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-phenyl-4,5-dihydro-1,3-oxazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used, and can include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
(4Z)-4-{[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-phenyl-4,5-dihydro-1,3-oxazol-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound exhibits biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Due to its potential therapeutic properties, it is investigated for its role in drug development, particularly in the treatment of diseases such as cancer and inflammation.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4Z)-4-{[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-phenyl-4,5-dihydro-1,3-oxazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
(4Z)-4-{[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-phenyl-4,5-dihydro-1,3-oxazol-5-one can be compared with other oxazolone derivatives, such as:
This compound: This compound shares a similar core structure but differs in the substitution pattern on the phenyl ring.
3-benzyl-2-hydroxy-N-phenylbenzamide: This compound has a similar benzyl and phenyl substitution but lacks the oxazolone ring, leading to different chemical and biological properties.
4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide: This compound features a different core structure but shares some functional group similarities, such as the presence of an amino and sulfonamide group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxazolone ring, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C24H19NO4 |
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Molecular Weight |
385.4 g/mol |
IUPAC Name |
(4Z)-4-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C24H19NO4/c1-27-22-15-18(12-13-21(22)28-16-17-8-4-2-5-9-17)14-20-24(26)29-23(25-20)19-10-6-3-7-11-19/h2-15H,16H2,1H3/b20-14- |
InChI Key |
XMJZUMUQTBGQSM-ZHZULCJRSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3)OCC4=CC=CC=C4 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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